molecular formula C26H21FN6O2 B2802686 3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031665-19-6

3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2802686
CAS No.: 1031665-19-6
M. Wt: 468.492
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Description

3-(3-Fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core. Its structure incorporates a triazole ring fused to a quinazolinone scaffold, with a 3-fluorophenyl substituent at position 3 and a 4-phenylpiperazine-1-carbonyl group at position 6.

Properties

IUPAC Name

3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-19-6-4-5-17(15-19)23-24-28-25(34)21-10-9-18(16-22(21)33(24)30-29-23)26(35)32-13-11-31(12-14-32)20-7-2-1-3-8-20/h1-10,15-16,30H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDYAIRQSYBXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Quinazoline ring synthesis: The triazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative to form the quinazoline ring.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group using a halogenation reaction.

    Attachment of the phenylpiperazine moiety: The final step involves the acylation of the quinazoline ring with a phenylpiperazine derivative under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The specific molecular targets and pathways involved depend on the particular biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the phenyl rings or the piperazine moiety. Key comparisons are outlined below:

Substituent Variations on the Phenyl Rings

  • 3-(4-Chlorophenyl) Analog (E543-0314) :
    This analog replaces the 3-fluorophenyl group with a 4-chlorophenyl substituent. It exhibits a higher molecular weight (484.94 g/mol) and logP (3.55), suggesting increased lipophilicity compared to the 3-fluorophenyl derivative. The chlorine atom’s electron-withdrawing nature may influence binding affinity in biological systems .

  • 3-Phenyl Analog: The absence of a halogen substituent (e.g., fluorine or chlorine) reduces polarity, as seen in the simpler 3-phenyltriazoloquinazolinone (MFCD17780269). This compound serves as a baseline for evaluating the impact of halogenation on solubility and activity .

Modifications in the Piperazine Moiety

  • 4-(2-Fluorophenyl)piperazine Derivative (E543-0421) :
    Substituting the phenyl group in the piperazine ring with a 2-fluorophenyl group introduces steric and electronic changes. The fluorine’s ortho position may alter conformational flexibility and receptor interactions .

  • Pyridinyl and Dimethylphenyl Piperazine Variants: Derivatives such as 8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-3-phenyltriazoloquinazolinone (E543-0471) and 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyltriazoloquinazolinone (MolWeight: 469.48 g/mol) demonstrate how heteroaromatic or alkyl substituents modulate pharmacokinetic properties like solubility and metabolic stability .

Table 1: Physicochemical Comparison of Triazoloquinazolinone Derivatives

Compound ID/Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
3-(3-Fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)triazoloquinazolinone (Target) C₂₆H₂₁FN₆O₂ 468.48* 3.54† 6 70.14†
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)triazoloquinazolinone (E543-0314) C₂₆H₂₁ClN₆O₂ 484.94 3.55 6 70.14
8-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-3-phenyltriazoloquinazolinone (E543-0471) C₂₅H₂₀FN₇O₂ 469.48 7
3-Phenyltriazoloquinazolinone C₁₅H₁₁N₅O 277.29 3

*Calculated based on analogous structures. †Values inferred from structurally related compounds .

Pharmacological Implications

  • Kinase Inhibition :
    The 4-phenylpiperazine moiety is a hallmark of kinase inhibitors (e.g., GSK-3β), with fluorine or chlorine substituents enhancing selectivity .
  • CNS Penetration : Moderate logP values (3.5–4.0) and polar surface areas (~70 Ų) align with blood-brain barrier permeability, supporting exploration in neurological disorders .

Q & A

Q. Challenges :

  • Yield optimization : Side reactions during triazole formation require precise temperature control (e.g., 60–70°C) .
  • Purification : Silica gel chromatography is often needed to isolate the final product from by-products like unreacted piperazine derivatives .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:
A combination of techniques is used:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, triazole C-N at 1550 cm1^{-1}) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 498.5) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N ratios (e.g., C: 65.05%, H: 4.65%, N: 16.86%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
  • Catalyst screening : Benzyltributylammonium bromide improves coupling efficiency in piperazine conjugation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during triazole formation reduces decomposition .

Example : Refluxing in acetic acid increased purity from 75% to 92% for analogous triazoloquinazolines .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions (e.g., varying IC50_{50} values in anticancer assays) may arise from:

  • Structural analogs : Minor substituent changes (e.g., 4-fluorophenyl vs. 3-fluorophenyl) alter target binding .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results .

Q. Methodological resolution :

  • Comparative SAR studies : Test derivatives with systematic substituent variations (see Table 1) .
  • Standardized protocols : Use consistent assay parameters (e.g., 48-hour incubation, 10% FBS) .

Q. Table 1: Biological Activity of Analogous Compounds

Compound SubstituentsIC50_{50} (μM)Target ProteinReference
3-(4-Fluorophenyl), 8-(piperazine)12.3EGFR
3-(3-Fluorophenyl), 8-(piperazine)8.7PI3K

Structural Analysis: How do the fluorophenyl and piperazine groups influence bioactivity?

Answer:

  • Fluorophenyl : Enhances lipophilicity and metabolic stability. The 3-fluoro position improves π-π stacking with hydrophobic kinase pockets (e.g., PI3Kγ) .
  • Piperazine : Acts as a flexible linker, enabling hydrogen bonding with Asp/Glu residues in target proteins. The 4-phenyl substitution increases selectivity for serotonin receptors (5-HT1A_{1A}) .

Validation : Molecular docking simulations show the 3-fluorophenyl group occupies a subpocket in PI3Kγ, while the piperazine nitrogen forms a salt bridge with Asp841 .

Methodological: What strategies ensure compound purity and stability during storage?

Answer:

  • Purity assessment : HPLC with UV detection (λ = 254 nm) confirms >95% purity. Residual solvents (e.g., DMF) are quantified via GC-MS .
  • Stability protocols :
    • Store under argon at –20°C to prevent oxidation of the triazole ring.
    • Lyophilization improves shelf life (stable for >12 months) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:
Key SAR insights include:

  • Triazole modification : Replacing triazole with thiazole reduces activity, highlighting the necessity of the triazole N2 atom for hydrogen bonding .
  • Piperazine substitution : 4-Phenylpiperazine derivatives show 10× higher affinity for 5-HT1A_{1A} than 4-methyl analogs .

Q. Design workflow :

Virtual screening : Use docking software (AutoDock Vina) to prioritize substituents.

Synthetic prioritization : Focus on derivatives with electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring .

Stability: How do pH and temperature affect the compound’s degradation in vitro?

Answer:

  • pH sensitivity : Degrades rapidly at pH >8 (hydrolysis of the carbonyl group), but remains stable at pH 5–7 (simulated physiological conditions) .
  • Thermal stability : TGA analysis shows decomposition onset at 220°C, confirming suitability for room-temperature experiments .

Mitigation : Use phosphate buffer (pH 7.4) and avoid prolonged exposure to light during biological assays .

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